4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-nitrobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic medium, leading to the formation of amino derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In cancer cells, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar compounds to 4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
- 4-phenyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical reactivity.
Properties
IUPAC Name |
4-ethyl-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-2-13-9(11-12-10(13)17)7-4-3-5-8(6-7)14(15)16/h3-6H,2H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDJIMWSFJWMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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